molecular formula C24H15Br2N3O B14320860 3-(2,4-Dibromoanilino)-10-phenylphenazin-2(10H)-one CAS No. 103569-41-1

3-(2,4-Dibromoanilino)-10-phenylphenazin-2(10H)-one

Cat. No.: B14320860
CAS No.: 103569-41-1
M. Wt: 521.2 g/mol
InChI Key: GDJOEKYVDPBFJJ-UHFFFAOYSA-N
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Description

3-(2,4-Dibromoanilino)-10-phenylphenazin-2(10H)-one is a complex organic compound that features a phenazinone core substituted with a 2,4-dibromoanilino group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dibromoanilino)-10-phenylphenazin-2(10H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2,4-dibromoaniline, which is then reacted with appropriate phenazinone derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dibromoanilino)-10-phenylphenazin-2(10H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles like NH3 or R-SH in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-substituted phenazinones.

Scientific Research Applications

3-(2,4-Dibromoanilino)-10-phenylphenazin-2(10H)-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Studied for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism by which 3-(2,4-Dibromoanilino)-10-phenylphenazin-2(10H)-one exerts its effects involves interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, disrupting their normal function. The pathways involved often include oxidative stress and apoptosis, leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromoaniline: A simpler analog with similar bromine substitutions but lacking the phenazinone core.

    10-Phenylphenazin-2(10H)-one: Lacks the 2,4-dibromoanilino group but shares the phenazinone structure.

Uniqueness

3-(2,4-Dibromoanilino)-10-phenylphenazin-2(10H)-one is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the 2,4-dibromoanilino group and the phenazinone core makes it a versatile compound for various applications.

Properties

CAS No.

103569-41-1

Molecular Formula

C24H15Br2N3O

Molecular Weight

521.2 g/mol

IUPAC Name

3-(2,4-dibromoanilino)-10-phenylphenazin-2-one

InChI

InChI=1S/C24H15Br2N3O/c25-15-10-11-18(17(26)12-15)27-21-13-20-23(14-24(21)30)29(16-6-2-1-3-7-16)22-9-5-4-8-19(22)28-20/h1-14,27H

InChI Key

GDJOEKYVDPBFJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C4C2=CC(=O)C(=C4)NC5=C(C=C(C=C5)Br)Br

Origin of Product

United States

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